molecular formula C11H13FO2 B8068303 5-(3-Fluorophenoxy)pentanal

5-(3-Fluorophenoxy)pentanal

Cat. No.: B8068303
M. Wt: 196.22 g/mol
InChI Key: WSJNFZMWCZLPNO-UHFFFAOYSA-N
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Description

5-(3-Fluorophenoxy)pentanal is an aldehyde-containing compound with a pentyl chain linked via an ether bond to a 3-fluorophenyl group. Its molecular formula is C₁₁H₁₃FO₂ (calculated based on structural analogs), featuring a reactive aldehyde group that enables participation in condensation, oxidation, or nucleophilic addition reactions.

Properties

IUPAC Name

5-(3-fluorophenoxy)pentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-7,9H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJNFZMWCZLPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenoxy)pentanal can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with 5-bromopentanal in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(3-Fluorophenoxy)pentanal can undergo oxidation reactions to form the corresponding carboxylic acid, 5-(3-Fluorophenoxy)pentanoic acid.

    Reduction: The compound can be reduced to form 5-(3-Fluorophenoxy)pentanol using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents.

Major Products:

    Oxidation: 5-(3-Fluorophenoxy)pentanoic acid.

    Reduction: 5-(3-Fluorophenoxy)pentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(3-Fluorophenoxy)pentanal is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

Medicine: Research into the biological activity of fluorinated compounds often includes this compound due to its potential therapeutic properties.

Industry: In the chemical industry, it serves as a building block for the synthesis of various functional materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenoxy)pentanal involves its interaction with specific molecular targets, such as enzymes that catalyze oxidation-reduction reactions. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a useful probe in biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-(3-Fluorophenoxy)pentanal with key analogs:

Compound Name Substituent Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound 3-Fluorophenyl Aldehyde ~196.22* High reactivity (aldehyde); potential pharmaceutical intermediate
5-(4-Bromophenoxy)pentanal 4-Bromophenyl Aldehyde 257.12 Higher MW; bromine enhances lipophilicity
5-(3-Chlorophenoxy)pentanoic acid 3-Chlorophenyl Carboxylic Acid 228.68 Lower volatility; carboxylic acid enables salt formation
5-[(4-Methoxyphenyl)methoxy]pentanal 4-Methoxyphenyl Aldehyde ~208.26* Methoxy group increases electron density
5-(1,3-Dioxan-2-yl)pentanal 1,3-Dioxane Aldehyde 172.22 Cyclic ether enhances solubility in polar solvents

*Calculated based on structural analogs.

Key Observations:
  • Substituent Effects: Fluorine (3-Fluorophenoxy): Enhances electronegativity and metabolic stability compared to chlorine or bromine . Methoxy (4-Methoxyphenyl): Electron-donating group may alter reaction kinetics in nucleophilic substitutions .
  • Functional Group Differences: Aldehyde vs. Carboxylic Acid: Aldehydes (e.g., this compound) are more volatile and reactive than carboxylic acids (e.g., 5-(3-chlorophenoxy)pentanoic acid), which have higher boiling points and can form salts .

Physicochemical Properties

  • Volatility: Aldehyde-containing analogs (e.g., 5-(4-bromophenoxy)pentanal) are less volatile than parent pentanal (C₅H₁₀O, MW 86.13) due to increased molecular weight . Fluorine’s small size may marginally increase volatility compared to bulkier halogens like bromine .
  • Biodegradability :

    • Pentanal is readily biodegradable , but fluorinated or brominated derivatives likely exhibit slower degradation due to halogen substitution.
  • Toxicity :

    • Aldehydes (e.g., pentanal) are skin and respiratory irritants . Halogenated versions may exhibit enhanced toxicity; for example, bromine analogs could pose higher ecotoxicological risks .

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